molecular formula C11H17N B3374652 3-(3-Methylbutyl)aniline CAS No. 1028100-32-4

3-(3-Methylbutyl)aniline

Cat. No.: B3374652
CAS No.: 1028100-32-4
M. Wt: 163.26 g/mol
InChI Key: WEHQUCSULUWIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylbutyl)aniline, also known as 3-isopentylaniline, is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of an aniline group substituted with a 3-methylbutyl chain.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbutyl)aniline typically involves the catalytic hydrogenation of precursor compounds. For instance, catalytic hydrogenation of a suitable precursor on palladium on carbon (Pd/C) in ethyl acetate at room temperature can yield this compound with high efficiency .

Industrial Production Methods: Industrial production methods for this compound may involve similar catalytic hydrogenation processes, optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated and nitrated aniline derivatives.

Scientific Research Applications

3-(3-Methylbutyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

    Aniline: The parent compound, with a simpler structure lacking the 3-methylbutyl substitution.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    2,4-Dimethylaniline: An aniline derivative with two methyl groups attached to the aromatic ring.

Uniqueness: 3-(3-Methylbutyl)aniline stands out due to its unique 3-methylbutyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

3-(3-methylbutyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8-9H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHQUCSULUWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylbutyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(3-Methylbutyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(3-Methylbutyl)aniline
Reactant of Route 4
Reactant of Route 4
3-(3-Methylbutyl)aniline
Reactant of Route 5
Reactant of Route 5
3-(3-Methylbutyl)aniline
Reactant of Route 6
Reactant of Route 6
3-(3-Methylbutyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.